1,2,4,6,7,9-Hexachlorodibenzofuran

Analytical Chemistry Environmental Monitoring GC-MS Analysis

This specific non-ortho, non-laterally substituted hexachlorodibenzofuran congener (CAS 75627-02-0) lacks the 2,3,7,8-chlorine substitution required for AhR binding and TEF assignment, making it essential for accurate isomer-specific environmental forensic analysis, source apportionment, and GC-HRMS method validation per EPA 1613/ISO 13914. Unlike high-TEF congeners (e.g., 2,3,4,6,7,8-HxCDF), 1,2,4,6,7,9-HxCDF (Kovats RI 2680 on HP-5) enables normalization of congener profiles without inflating TEQ calculations. The certified reference standard is mandatory for unambiguous identification—substitution with technical mixtures or incorrect isomers introduces unacceptable quantitative error.

Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
CAS No. 75627-02-0
Cat. No. B3066323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,6,7,9-Hexachlorodibenzofuran
CAS75627-02-0
Molecular FormulaC12H2Cl6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H
InChIKeyFAHIPPHRJJJQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,6,7,9-Hexachlorodibenzofuran (CAS 75627-02-0) Analytical Standard: Chemical Identity, Properties, and Procurement Context


1,2,4,6,7,9-Hexachlorodibenzofuran (CAS 75627-02-0, HxCDF) is a fully chlorinated member of the polychlorinated dibenzofuran (PCDF) family, a class of 135 tricyclic aromatic congeners with one to eight chlorine substituents [1]. It is a persistent organic pollutant (POP) formed as an unintentional by-product of combustion and industrial processes involving chlorine [2]. Its molecular formula is C12H2Cl6O, with an average molecular mass of 374.86 g/mol . Unlike 2,3,7,8-substituted congeners, this non-ortho, non-laterally substituted isomer lacks a Toxic Equivalency Factor (TEF) assignment in regulatory frameworks [3], making it a critical component for isomer-specific method development and environmental forensics. Physicochemical properties include a calculated density of 1.766-1.8 g/cm³, boiling point of 469.8°C, and very low vapor pressure of 1.51E-08 mmHg at 25°C .

Why 1,2,4,6,7,9-HxCDF (CAS 75627-02-0) Cannot Be Interchanged: Isomer-Specific Analytical and Toxicological Requirements


The 135 PCDF congeners exhibit distinct physicochemical, analytical, and toxicological behaviors dictated entirely by their chlorine substitution pattern [1]. Generic substitution of one hexachlorodibenzofuran isomer for another—or the use of a technical mixture—introduces unacceptable quantitative error in high-resolution applications. Crucially, 1,2,4,6,7,9-HxCDF lacks the 2,3,7,8-substitution required for high-affinity AhR binding and regulatory TEQ assignment [2]. This specific isomer, therefore, is not interchangeable with toxicologically significant congeners like 1,2,3,7,8,9-HxCDF (TEF 0.1) or 2,3,4,6,7,8-HxCDF (TEF 0.1) [3]. In analytical chemistry, its unique GC retention index (Kovats Index: 2680 on HP-5) [4] and mass spectral fragmentation pattern mandate the use of the exact certified reference standard (CRM) for accurate identification and quantification in environmental samples. Failure to use the precise congener leads to misidentification, incorrect source apportionment, and flawed risk assessment calculations.

Quantitative Differential Evidence for 1,2,4,6,7,9-Hexachlorodibenzofuran: Selecting the Right Analytical Standard for Specific Applications


Chromatographic Resolution: Differentiating 1,2,4,6,7,9-HxCDF from Co-Eluting Isomers via Kovats Retention Index

In gas chromatography, the precise identification of HxCDF congeners relies on their unique retention behavior. The Kovats retention index (RI) for 1,2,4,6,7,9-HxCDF on a non-polar HP-5 column is 2680 [1]. This value provides a distinct chromatographic signature that differentiates it from other hexachlorinated isomers, such as 1,2,3,6,8,9-HxCDF, which elutes later with a measured RI of 2734 on the identical column phase [2]. This 54 index unit difference is sufficient to resolve the two isomers and prevent misidentification in complex environmental matrices.

Analytical Chemistry Environmental Monitoring GC-MS Analysis

Toxicological Equivalency: The Non-TEF Status of 1,2,4,6,7,9-HxCDF vs. 2,3,7,8-Substituted Congeners

A primary differentiator is the Toxic Equivalency Factor (TEF) status. 1,2,4,6,7,9-HxCDF, lacking chlorine substitution at all four lateral 2,3,7,8-positions, does not have an assigned TEF value in the WHO 2005 or EPA TEF schemes [1]. In direct contrast, the laterally substituted 1,2,3,7,8,9-HxCDF (CAS 72918-21-9) and 2,3,4,6,7,8-HxCDF (CAS 72918-21-9) each possess a WHO-TEF of 0.1 [2], [3]. This absence of a TEF value indicates a drastically lower potency for AhR-mediated toxicity and defines its distinct role as a non-dioxin-like congener in environmental and food monitoring programs.

Toxicology Risk Assessment Regulatory Compliance

Environmental Partitioning: Henry's Law Constant for 1,2,4,6,7,9-HxCDF and Implications for Air-Water Fate

The air-water partitioning behavior, crucial for predicting long-range atmospheric transport and deposition, varies among hexachlorinated dibenzofurans. For 1,2,4,6,7,9-HxCDF, the Henry's Law constant (H) is reported as 1.5 mol/(m³·Pa) at 298.15 K [1]. This is a QSPR-derived value, which, when compared to the experimentally derived or QSPR values of other hexa-CDFs, can influence environmental fate modeling. While a direct head-to-head experimental comparison for all hexa-CDFs is not consolidated in a single study, this value serves as a distinct input parameter for multimedia models that differentiate congener-specific transport potential.

Environmental Fate Atmospheric Chemistry Fugacity Modeling

Defined Research and Industrial Applications for 1,2,4,6,7,9-Hexachlorodibenzofuran (CAS 75627-02-0) Standard


Environmental Forensics and Source Apportionment

1,2,4,6,7,9-HxCDF is a key marker congener in environmental forensic investigations. Its presence and relative abundance in sediment, soil, or air samples, quantified using its unique GC retention index (RI 2680) [1], helps differentiate contamination sources (e.g., specific industrial thermal processes vs. legacy PCB contamination). Its absence from TEF schemes [2] makes it particularly valuable for normalizing and interpreting congener profiles without inflating TEQ calculations, enabling a clearer picture of contamination sources and transport pathways.

Development and Validation of Isomer-Specific Analytical Methods

This congener is essential for developing and validating high-resolution analytical methods, such as GC-HRMS or comprehensive two-dimensional gas chromatography (GC×GC). Its distinct Kovats Index of 2680 [1] and mass spectrum are critical for establishing retention time windows and confirming instrument performance for the non-2,3,7,8-substituted PCDF fraction. The certified reference standard is mandatory for method calibration and quality control in laboratories following EPA Method 1613, ISO 13914, or EN 16190, ensuring accurate separation from co-eluting isomers like 1,2,3,6,8,9-HxCDF (RI 2734).

Pharmaco-/Toxicokinetic Studies of Non-Dioxin-Like Compounds

As a representative non-2,3,7,8-substituted, non-dioxin-like PCDF, 1,2,4,6,7,9-HxCDF is used in controlled toxicological studies to investigate AhR-independent mechanisms of toxicity and the toxicokinetics of the PCDF class as a whole. Its lack of a TEF value [2] allows researchers to isolate and study biological endpoints (e.g., effects on thyroid hormone homeostasis or metabolic disruption) that are not mediated by the AhR pathway but are associated with persistent organic pollutant body burden. This differentiates its research application from high-TEF congeners like 2,3,7,8-TCDF.

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